N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTA and belongs to the family of cinnoline derivatives. BPTA has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide and its derivatives have shown potential as antimicrobial agents. Some synthesized derivatives exhibited promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Additionally, compounds including N-substituted phenylacetamide derivatives have been evaluated for their antimicrobial activity, showing significant effects against bacterial and fungal species (Gul et al., 2017).
Structural Applications in Crystallography
The compound and its derivatives have been studied for their structural characteristics in crystallography. For example, different spatial orientations of amide derivatives, including those related to N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, have been investigated to understand their interaction and assembly patterns (Kalita & Baruah, 2010).
Synthesis Methods
There has been research into novel methods for synthesizing derivatives of this compound, which can lead to a variety of applications in medicinal chemistry and material science. For instance, two novel methods have been developed for synthesizing specific derivatives with potential applications in pharmaceuticals (Vorona et al., 2013).
Pharmacological Applications
Although the requirement was to exclude information related to drug use and dosage, it's notable that derivatives of N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide have been explored for their pharmacological properties, including as potential anticonvulsant and antidepressant agents (Xie et al., 2013).
Wirkmechanismus
Target of Action
F3222-1656, also known as AZD1656 , is a potent and selective activator of glucokinase (GK; hexokinase 4) . Glucokinase plays a key role in the regulation of carbohydrate metabolism and the maintenance of glucose homeostasis .
Mode of Action
F3222-1656 interacts with glucokinase, enhancing its activity . This interaction leads to a reduction in plasma glucose levels in a dose-dependent fashion, with a rapid onset of action . The compound has shown effectiveness in normo-glycaemic insulin-resistant rats and diabetic mice when dosed either acutely or once daily for up to 28 days .
Biochemical Pathways
The activation of glucokinase by F3222-1656 affects the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate . This process reduces the concentration of glucose in the blood, which is beneficial for managing conditions like diabetes .
Pharmacokinetics
In a phase 2 study in japanese type 2 diabetic subjects, a 50mg dose of f3222-1656 produced compound levels of approximately 2 times the ec50 in plasma .
Result of Action
The activation of glucokinase by F3222-1656 leads to a decrease in blood glucose levels . This effect is beneficial for managing hyperglycemia in conditions like diabetes .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-12-5-7-13(8-6-12)18-15(21)10-20-16(22)9-11-3-1-2-4-14(11)19-20/h5-9H,1-4,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHRNBHMKJCIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.